Cas no 1483767-66-3 (1-benzyl-3-methyl-azetidin-3-ol)

1-benzyl-3-methyl-azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Azetidinol, 3-methyl-1-(phenylmethyl)-
- 1-benzyl-3-methyl-azetidin-3-ol
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- Inchi: 1S/C11H15NO/c1-11(13)8-12(9-11)7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3
- InChI Key: AWOLYZYQXBLPGJ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)CC(C)(O)C1
1-benzyl-3-methyl-azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL265-1g |
1-benzyl-3-methyl-azetidin-3-ol |
1483767-66-3 | 95% | 1g |
¥3201.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL265-250mg |
1-benzyl-3-methyl-azetidin-3-ol |
1483767-66-3 | 95% | 250mg |
¥1280.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL265-100mg |
1-benzyl-3-methyl-azetidin-3-ol |
1483767-66-3 | 95% | 100mg |
¥963.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL265-1G |
1-benzyl-3-methyl-azetidin-3-ol |
1483767-66-3 | 95% | 1g |
¥ 3,201.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL265-500mg |
1-benzyl-3-methyl-azetidin-3-ol |
1483767-66-3 | 95% | 500mg |
¥2132.0 | 2024-04-24 |
1-benzyl-3-methyl-azetidin-3-ol Related Literature
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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2. Book reviews
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 1-benzyl-3-methyl-azetidin-3-ol
Exploring 1-Benzyl-3-methyl-azetidin-3-ol (CAS 1483767-66-3): Properties, Applications, and Market Insights
1-Benzyl-3-methyl-azetidin-3-ol (CAS 1483767-66-3) is a specialized azetidine derivative gaining attention in pharmaceutical and synthetic chemistry research. This compound features a unique azetidin-3-ol core structure with benzyl and methyl substitutions, offering versatile reactivity for drug discovery and material science applications. Its molecular formula C11H15NO and molecular weight of 177.24 g/mol make it an interesting building block for medicinal chemistry.
Recent searches on chemical databases show growing interest in azetidine derivatives like 1-benzyl-3-methyl-azetidin-3-ol, particularly for their potential in developing kinase inhibitors and GPCR modulators. The strained four-membered azetidine ring contributes to enhanced metabolic stability compared to larger heterocycles, addressing a key challenge in drug design. Researchers frequently search for "azetidine scaffold in drug discovery" and "synthetic routes to 3-substituted azetidines," indicating the compound's relevance in current medicinal chemistry trends.
The synthetic versatility of CAS 1483767-66-3 allows for various functional group transformations. The hydroxyl group at the 3-position enables straightforward derivatization, while the benzyl group provides opportunities for hydrogenation or cross-coupling reactions. These features answer common search queries like "modification of azetidin-3-ol derivatives" and "benzyl-protected azetidine synthesis." The compound's stability under various conditions makes it particularly valuable for parallel synthesis and combinatorial chemistry approaches.
In pharmaceutical applications, 1-benzyl-3-methyl-azetidin-3-ol serves as a key intermediate for CNS-active compounds. The azetidine scaffold appears in several clinical candidates targeting neurological disorders, aligning with trending searches for "new heterocycles for CNS drugs." Its structural features address common drug development challenges such as blood-brain barrier penetration and receptor selectivity, topics frequently explored in recent medicinal chemistry literature.
The global market for azetidine-containing compounds shows steady growth, with CAS 1483767-66-3 being increasingly listed in specialty chemical catalogs. Procurement specialists often search for "reliable suppliers of 1-benzyl-3-methyl-azetidin-3-ol" and "bulk quantities of azetidine derivatives," reflecting expanding commercial interest. Current pricing trends indicate moderate stability, though availability can vary depending on regional demand and synthetic complexity.
Analytical characterization of 1-benzyl-3-methyl-azetidin-3-ol typically involves NMR spectroscopy (showing characteristic signals for the azetidine protons at 3.5-4.0 ppm), mass spectrometry, and HPLC purity analysis. These methods address common quality control questions like "how to analyze azetidine derivatives" and "purity standards for pharmaceutical intermediates." The compound's physical properties (typically a white to off-white solid with moderate solubility in polar organic solvents) make it suitable for various synthetic operations.
Environmental and handling considerations for CAS 1483767-66-3 follow standard laboratory safety protocols. While not classified as hazardous under current regulations, proper storage conditions (typically 2-8°C under inert atmosphere) maintain stability. These precautions respond to frequently asked questions about "storage of azetidine compounds" and "handling nitrogen heterocycles in the lab."
Future research directions for 1-benzyl-3-methyl-azetidin-3-ol derivatives may explore their potential in targeted protein degradation (PROTACs) and covalent inhibitor design - two rapidly growing areas in drug discovery. The compound's structural features position it well for these applications, addressing trending searches for "new warheads for covalent inhibitors" and "heterocycles in PROTAC design."
In conclusion, 1-Benzyl-3-methyl-azetidin-3-ol (CAS 1483767-66-3) represents a valuable synthetic building block with growing importance in medicinal chemistry. Its unique azetidin-3-ol structure offers multiple points for chemical modification, making it responsive to current drug discovery needs. As research into strained heterocycles continues to expand, this compound is likely to see increased utilization across various therapeutic areas.
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